REACTION_CXSMILES
|
[CH3:1][Li].[F:3][C:4]([F:13])([CH2:10][CH2:11][OH:12])C(OCC)=O.CC[O:16][CH2:17][CH3:18]>>[CH3:1][C:17]([OH:16])([CH3:18])[C:4]([F:13])([F:3])[CH2:10][CH2:11][OH:12]
|
Name
|
|
Quantity
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311 mL
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Type
|
reactant
|
Smiles
|
C[Li]
|
Name
|
|
Quantity
|
11.16 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OCC)(CCO)F
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Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
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Control Type
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UNSPECIFIED
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Setpoint
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25 °C
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Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C. for 1 hr and at 25° C. for 17 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
The mixture was quenched
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Type
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ADDITION
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Details
|
by adding 14 mL of saturated brine at 0° C
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Type
|
ADDITION
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Details
|
The mixture was poured into saturated brine
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Type
|
CUSTOM
|
Details
|
the product was isolated with ether
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether layers were dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
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Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on 0.06-0.20 mm of silica gel
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(CCO)(F)F)(C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |